molecular formula C15H15BrN4O B14141089 5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide CAS No. 1033691-54-1

5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide

Katalognummer: B14141089
CAS-Nummer: 1033691-54-1
Molekulargewicht: 347.21 g/mol
InChI-Schlüssel: LQCWBTMGJPNCRT-QGMBQPNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is a complex organic compound that features a bromine atom, a dimethylamino group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-furohydrazide
  • 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide

Uniqueness

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1033691-54-1

Molekularformel

C15H15BrN4O

Molekulargewicht

347.21 g/mol

IUPAC-Name

5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15BrN4O/c1-20(2)14-5-3-11(4-6-14)8-18-19-15(21)12-7-13(16)10-17-9-12/h3-10H,1-2H3,(H,19,21)/b18-8+

InChI-Schlüssel

LQCWBTMGJPNCRT-QGMBQPNBSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.